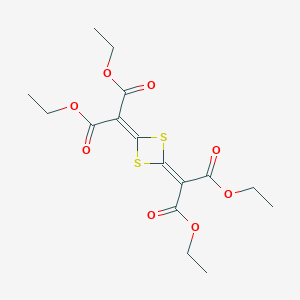![molecular formula C16H12F2N2OS2 B12039045 2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone](/img/structure/B12039045.png)
2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone is a complex organic compound that features a benzimidazole ring, a difluoromethylsulfanyl group, and a phenyl ethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The benzimidazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the Difluoromethylsulfanyl Group: This step involves the reaction of the intermediate with a difluoromethylating agent.
Formation of the Ethanone Structure: Finally, the phenyl ethanone structure is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone can undergo various types of chemical reactions:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone structure can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone: Lacks the difluoromethylsulfanyl group.
1-(4-[(difluoromethyl)sulfanyl]phenyl)-2-(1H-benzimidazol-2-ylsulfanyl)ethanol: Contains an alcohol group instead of a carbonyl group.
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone is unique due to the presence of both the benzimidazole ring and the difluoromethylsulfanyl group, which can confer enhanced biological activity and specificity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H12F2N2OS2 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C16H12F2N2OS2/c17-15(18)23-11-7-5-10(6-8-11)14(21)9-22-16-19-12-3-1-2-4-13(12)20-16/h1-8,15H,9H2,(H,19,20) |
Clave InChI |
IHMMHBSCEVGMOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12038963.png)

![2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B12038983.png)


![1,3-Dimethyl-7-(4-methylbenzyl)-8-[(1-methyl-2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12038991.png)


![N'-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12039018.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12039022.png)
![1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12039030.png)

![N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12039051.png)
